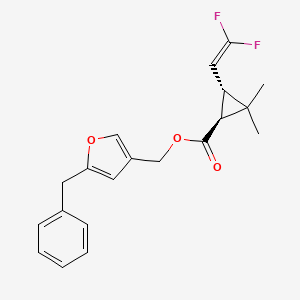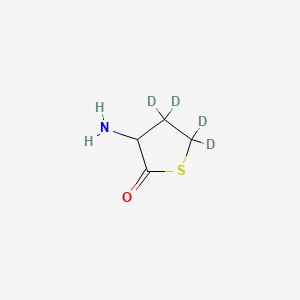
2,3-Dihydro-2,2,4,6-tetramethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2,2,4,6-tetramethylpyridine is an organic compound with the molecular formula C9H15N It is a derivative of pyridine, characterized by the presence of four methyl groups and a partially saturated ring structure
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,2,4,6-tetramethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
2,3-Dihydro-2,2,4,6-tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical applications.
科学的研究の応用
2,3-Dihydro-2,2,4,6-tetramethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-dihydro-2,2,4,6-tetramethylpyridine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another derivative with a similar structure but fully saturated ring.
2,4,6-Trimethylpyridine: Lacks the dihydro component but shares the methyl substitution pattern.
特性
CAS番号 |
63681-01-6 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2,2,4,6-tetramethyl-3H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5H,6H2,1-4H3 |
InChIキー |
LOKZDHRCJWJADP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)


![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)

